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Compound Name: Celecoxib carboxylic acid

Cat. No.: B018387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the robustness testing of analytical methods

for Celecoxib and its related substance, Celecoxib carboxylic acid. Robustness is a critical

parameter in the validation of analytical procedures, demonstrating the reliability of a method

with respect to deliberate variations in its parameters. This document outlines the typical

experimental protocols for robustness testing of a High-Performance Liquid Chromatography

(HPLC) method, presents a comparative discussion of analytical approaches, and provides

templates for data presentation.

Introduction to Robustness Testing
Robustness testing is a systematic evaluation of an analytical method's capacity to remain

unaffected by small, yet deliberate, variations in method parameters. It provides an indication of

its reliability during normal usage. For the analysis of Celecoxib and its impurities, such as

Celecoxib carboxylic acid, a robust method ensures consistent and accurate results, which is

crucial for quality control and regulatory compliance.

According to the International Council on Harmonisation (ICH) guidelines, robustness should

be considered during the development phase and is demonstrated by varying parameters such

as:

Flow rate of the mobile phase
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Composition of the mobile phase (e.g., percentage of organic solvent)

pH of the mobile phase buffer

Column temperature

Wavelength of detection

The stability of analytical solutions over a specific period is also a key aspect of robustness.

Comparative Analytical Methods for Celecoxib and
Impurities
Several analytical methods have been developed for the quantification of Celecoxib and the

determination of its process-related impurities and degradation products. The most common of

these is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with

UV detection.

Method 1: Isocratic RP-HPLC with C18 Column

A widely used approach involves an isocratic elution on a C18 stationary phase. This method is

often favored for its simplicity and cost-effectiveness. The mobile phase typically consists of a

mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or

methanol.

Method 2: Gradient RP-HPLC

For complex separations involving multiple impurities with different polarities, a gradient elution

method may be employed. By systematically changing the mobile phase composition during

the analysis, better resolution between the main component (Celecoxib) and its impurities,

including the more polar Celecoxib carboxylic acid, can be achieved.

Alternative Approaches

While RP-HPLC with UV detection is the most common, other techniques such as Ultra-

Performance Liquid Chromatography (UPLC) offer faster analysis times and improved

resolution due to the use of smaller particle size columns. For the quantification of trace-level
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genotoxic impurities, more sensitive techniques like Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) are employed.[1]

Experimental Protocol for Robustness Testing
The following is a detailed methodology for conducting a robustness study for an analytical

method intended for the quantification of Celecoxib and Celecoxib carboxylic acid.

Objective: To assess the robustness of the HPLC method for the analysis of Celecoxib and

Celecoxib carboxylic acid by deliberately varying key chromatographic parameters.

Materials:

Celecoxib reference standard

Celecoxib carboxylic acid reference standard

HPLC grade solvents (e.g., acetonitrile, methanol)

Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate,

orthophosphoric acid)

High-purity water

Instrumentation:

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array

(PDA) detector.

Chromatographic column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

Standard Solution Preparation: Prepare a standard solution containing known concentrations

of Celecoxib and Celecoxib carboxylic acid in a suitable diluent.

System Suitability: Before initiating the robustness study, perform a system suitability test

under the nominal (standard) method conditions to ensure the chromatographic system is
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performing adequately. Key system suitability parameters include resolution, tailing factor,

and theoretical plates.

Variation of Method Parameters: Analyze the standard solution under the nominal conditions

and then under the deliberately varied conditions as outlined in the table below. Each varied

condition should be tested in triplicate.

Data Analysis: For each condition, record the retention time, peak area, resolution between

Celecoxib and Celecoxib carboxylic acid, and the tailing factor for each peak. Calculate

the mean, standard deviation, and relative standard deviation (%RSD) for these parameters

across the replicate injections for each condition.

The following diagram illustrates the logical workflow of a robustness test:
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Identify Critical Method Parameters

Define Variation Ranges for Each Parameter

Prepare Standard and Sample Solutions

Perform Analysis under Nominal Conditions (Control)

Systematically Vary One Parameter at a Time

Analyze Samples under Each Varied Condition

Record Chromatographic Data (RT, Peak Area, Resolution)

Calculate Mean, SD, and %RSD for Each Parameter

Compare Results to Acceptance Criteria

Report Findings and Conclude on Method Robustness

Click to download full resolution via product page

Caption: Logical workflow of a robustness test.
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Data Presentation and Comparison
The quantitative data obtained from the robustness study should be summarized in a clear and

structured table to facilitate comparison. Due to the lack of publicly available, detailed

quantitative robustness data specifically for Celecoxib carboxylic acid, the following table is

presented as a template with illustrative data.

Table 1: Illustrative Robustness Data for the Analysis of Celecoxib Carboxylic Acid

Parameter Variation
Retention
Time (min)

Peak Area
Resolution
(from
Celecoxib)

Tailing
Factor

Nominal

Condition
- 4.52 125,400 3.2 1.1

Flow Rate

(mL/min)
0.9 5.02 139,300 3.5 1.1

1.1 4.11 114,000 3.0 1.1

Mobile Phase

pH
2.8 4.48 124,900 3.1 1.2

3.2 4.56 125,800 3.3 1.1

Column

Temperature

(°C)

35 4.45 126,100 3.3 1.0

45 4.59 124,700 3.1 1.1

Wavelength

(nm)
252 4.52 126,500 3.2 1.1

256 4.53 124,300 3.2 1.1

Acceptance Criteria:

Relative Standard Deviation (%RSD) of Peak Area: Typically should not be more than 2.0%.
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Resolution: Should remain greater than a predefined value (e.g., >2.0) to ensure adequate

separation.

Tailing Factor: Should remain within the acceptable range (e.g., ≤ 2.0).

The following diagram illustrates the relationship between the varied parameters and the

assessed outcomes in a robustness study:

Varied Parameters Assessed Outcomes

Flow Rate

Retention Time

Resolution

Mobile Phase Composition

pH Tailing Factor

Column Temperature

Detection Wavelength Peak Area / Assay

Click to download full resolution via product page

Caption: Parameters and outcomes in robustness testing.

Conclusion
The robustness of an analytical method is a key indicator of its reliability and suitability for

routine use in a quality control environment. For the analysis of Celecoxib carboxylic acid, a

well-designed robustness study involving the systematic variation of critical method parameters

is essential. While specific quantitative data for the robustness testing of Celecoxib carboxylic
acid is not readily available in the public domain, the principles and protocols outlined in this
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guide provide a solid framework for conducting such a study. By adhering to these principles

and meticulously documenting the results, researchers can ensure the development of a

rugged and reliable analytical method for this important impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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